molecular formula C9H10FNO3 B3214252 Methyl 4-amino-2-fluoro-5-methoxybenzoate CAS No. 1137869-87-4

Methyl 4-amino-2-fluoro-5-methoxybenzoate

Cat. No.: B3214252
CAS No.: 1137869-87-4
M. Wt: 199.18 g/mol
InChI Key: FWSCIBSBSZSNGS-UHFFFAOYSA-N
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Description

“Methyl 4-amino-2-fluoro-5-methoxybenzoate” is a chemical compound with the molecular formula C9H10FNO3 . It has a molecular weight of 199.18 . The IUPAC name for this compound is methyl 5-amino-2-fluoro-4-methoxybenzoate .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H10FNO3/c1-13-8-4-6 (10)5 (3-7 (8)11)9 (12)14-2/h3-4H,11H2,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a solid under normal conditions . It should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C . .

Scientific Research Applications

Synthesis and Reactivity

Pharmaceutical Applications

Biological and Medicinal Chemistry

  • The exploration of structure-activity relationships (SAR) of compounds with similar functional groups demonstrates the significance of specific substituents, such as fluoro, methoxy, and amino groups, in modulating biological activity. This research provides a foundation for the design and development of new compounds with enhanced therapeutic potential (Liew et al., 2020)[https://consensus.app/papers/review-structure—activity-relationship-natural-liew/3cf7791126d451de95943c7dfc36ee64/?utm_source=chatgpt].

Neuroprotective Strategies

Amyloid Imaging in Alzheimer's Disease

Safety and Hazards

This compound is classified as dangerous, with hazard statements H301-H311-H331 . This means it is toxic if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

methyl 4-amino-2-fluoro-5-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-13-8-3-5(9(12)14-2)6(10)4-7(8)11/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSCIBSBSZSNGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Methyl 2-fluoro-5-methoxy-4-nitrobenzoate (549 mg; 1.13 mmol; 1 eq.) was dissolved in MeOH (50 mL). The resulting solution was injected on a flow hydrogenation reactor (H-Cube), adapted with Pd/C cartridge (44 mm), a flow of 1 mL/min, a temperature of 60° C. and the full H2 option enabled. Solvents were evaporated, affording the title product as an off-white solid (220 mg; 97%). LC/MS (Method B): 200.0 (M+H)+. HPLC (Method A) Rt 3 min (Purity: 91.9%).
Quantity
549 mg
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reactant
Reaction Step One
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Quantity
50 mL
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solvent
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0 (± 1) mol
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catalyst
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Yield
97%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To an amount of 4-amino-2-fluoro-5-methoxybenzoic acid (4 g, 21.62 mmole) that was dissolved in DCM (40 ml) and MeOH (11 mL), was added TMS-diazomethane (16.2 mL, 32.43 mmole) slowly. The mixture was stirred at r.t for 30 mins. After the removal of solvent, the resulting tan solid (4.0 g, 93%) carried onto the next reaction without any purification. [M+H] calc'd for C9H10FNO3, 200. found 200.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
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Quantity
16.2 mL
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reactant
Reaction Step Two
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Quantity
11 mL
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solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of 0.92 g (4.01 mmole) of 2-fluoro-5-methoxy-4-nitro-benzoic acid methyl ester and 30 mL of ethanol was added 0.10 g of 10% Pd/C. The mixture was hydrogenated in a Parr hydrogenator at 50 Psi for 1 day. The catalyst was removed by filtration and the solution was concentrated under reduced pressure to give 0.78 g of 4-amino-2-fluoro-5-methoxy-benzoic acid methyl ester.
Quantity
0.92 g
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reactant
Reaction Step One
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0.1 g
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30 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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